Naphthionic acid

Diazotization chemistry Azo dye synthesis Reaction optimization

Naphthionic acid (4-amino-1-naphthalenesulfonic acid, Piria's acid) is a member of the aminonaphthalenesulfonic acid class, with molecular formula C₁₀H₉NO₃S and molecular weight 223.25 g/mol. It exists as a white to light-gray crystalline powder with density 1.67 g/cm³, decomposes above 300 °C without melting, and displays a characteristic blue fluorescence in aqueous solution.

Molecular Formula C10H9NO3S
Molecular Weight 223.25 g/mol
CAS No. 90459-10-2
Cat. No. B7769378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthionic acid
CAS90459-10-2
Molecular FormulaC10H9NO3S
Molecular Weight223.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N
InChIInChI=1S/C10H9NO3S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6H,11H2,(H,12,13,14)
InChIKeyNRZRRZAVMCAKEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthionic Acid (CAS 90459-10-2) – Chemical Identity and Baseline Properties for Procurement Evaluation


Naphthionic acid (4-amino-1-naphthalenesulfonic acid, Piria's acid) is a member of the aminonaphthalenesulfonic acid class, with molecular formula C₁₀H₉NO₃S and molecular weight 223.25 g/mol [1]. It exists as a white to light-gray crystalline powder with density 1.67 g/cm³, decomposes above 300 °C without melting, and displays a characteristic blue fluorescence in aqueous solution . The compound contains a primary aromatic amino group at the naphthalene 1-position and a sulfonic acid group at the 4-position, which jointly govern its reactivity in diazotization, azo coupling, and sulfonation chemistries [2]. Commercial product is typically supplied as the hemi-hydrate needle-crystalline form; the sodium salt is also widely available and exhibits dramatically different solubility behavior . CAS 90459-10-2 is a registrant-specific identifier used by certain vendors for this same molecular entity; the more universally recognized CAS Registry Number is 84-86-6 [3].

Why Naphthionic Acid Cannot Be Substituted by Generic Aminonaphthalenesulfonic Acid Isomers in Research and Industrial Applications


The aminonaphthalenesulfonic acid family encompasses at least ten positional isomers that share the identical molecular formula C₁₀H₉NO₃S but differ profoundly in the relative positions of the –NH₂ and –SO₃H groups on the naphthalene ring [1]. These positional differences produce measurable divergences in acid dissociation constant (pKa), aqueous solubility, diazotization kinetics, coupling regioselectivity, and ultimately the tinctorial properties of derived azo dyes [2]. For instance, naphthionic acid (1-NH₂, 4-SO₃H) exhibits a pK₁ of 2.81, while Tobias acid (2-NH₂, 1-SO₃H) has a pK₁ of 2.35, and Peri acid (1-NH₂, 8-SO₃H) shows a markedly less acidic pK₁ of 5.03 . These pKa differences directly control the pH window for efficient diazotization and the stability of the resulting diazonium salt. Furthermore, the free-acid water solubility varies over a 50-fold range among isomers (from 0.2 g/L for Peri acid to 10 g/L for the monocyclic analog sulfanilic acid), which critically impacts reaction medium selection, product isolation, and waste-stream management . CAS 90459-10-2 is a vendor-specific identifier not registered in PubChem or the EPA DSSTox database; procurement should verify that the supplied material matches the certificate of analysis for CAS 84-86-6 naphthionic acid and is not an isomer mixture or degraded product [3]. The quantitative evidence below demonstrates where these differences translate into actionable selection criteria.

Quantitative Differential Evidence for Naphthionic Acid (CAS 90459-10-2) Against Closest Aminonaphthalenesulfonic Acid Comparators


Acid Dissociation Constant (pKa) Divergence Dictates Diazotization pH Window Versus Tobias Acid and Peri Acid

Naphthionic acid exhibits a sulfonic acid pK₁ of 2.81 at 25 °C, which is 0.46 log units higher (weaker acid) than Tobias acid (pK₁ 2.35) and 2.22 log units lower (stronger acid) than Peri acid (pK₁ 5.03) . This intermediate acidity positions naphthionic acid in an optimal range for diazotization: the amino group remains sufficiently unprotonated for reaction with nitrous acid at moderately acidic pH (typically pH 1–3), while the sulfonate group remains largely ionized, conferring water solubility to the diazonium salt. Tobias acid, being more acidic, requires tighter pH control to avoid premature protonation of the amino group; Peri acid, being far less acidic (pK₁ 5.03), predominantly exists in the protonated, less soluble sulfonic acid form under standard diazotization conditions, which can lead to heterogeneous reaction mixtures and reduced diazotization efficiency [1].

Diazotization chemistry Azo dye synthesis Reaction optimization

Free-Acid Water Solubility: 13-Fold Lower Than Tobias Acid Informs Precipitation and Isolation Strategy

The free acid of naphthionic acid has a measured water solubility of 309.9 mg/L (0.31 g/L) at 20 °C, which is approximately 13-fold lower than that of Tobias acid (4,083 mg/L at 20 °C) and over 30-fold lower than the simpler monocyclic analog sulfanilic acid (10,000 mg/L at 20 °C) . Meanwhile, Peri acid is even less soluble at 200 mg/L, but naphthionic acid's solubility occupies a distinct intermediate range. This low solubility is advantageous for product isolation by acid precipitation: after the sulfonation or baking process, naphthionic acid can be precipitated from aqueous solution in high yield by simple pH adjustment, whereas the more soluble Tobias acid demands salting-out or solvent extraction for comparable recovery .

Process chemistry Product isolation Waste management

Sodium Naphthionate Solubility Advantage of 188 g/L Enables Homogeneous Aqueous-Phase Diazotization

The sodium salt of naphthionic acid (sodium naphthionate, CAS 130-13-2) exhibits a water solubility of 188 g/L at 20 °C, representing a ~600-fold enhancement over the free acid (0.31 g/L) . This solubility transformation is industrially exploited: the sodium salt dissolves completely in water to produce a homogeneous solution suitable for quantitative diazotization, whereas the free acid would form a heterogeneous slurry that leads to incomplete conversion and variable product quality. The pH of a 10 g/L sodium naphthionate solution is 6.8–7.0, which is near-neutral and compatible with subsequent pH adjustment for diazotization . While other aminonaphthalenesulfonate sodium salts also show enhanced solubility, naphthionic acid's combination of low free-acid solubility (facilitating isolation) and high sodium salt solubility (facilitating downstream reaction) renders it particularly versatile across the manufacturing workflow .

Dye intermediate formulation Sodium salt Aqueous reaction engineering

Spectrophotometric Nitrite Detection: Molar Absorptivity of 30,500 L mol⁻¹ cm⁻¹ Quantifies Analytical Sensitivity

A validated spectrophotometric method based on naphthionic acid as the diazo component and 1-naphthol as the coupling agent achieves a molar absorptivity of 30.5 × 10³ L mol⁻¹ cm⁻¹ at λ_max 530 nm for nitrite determination in water samples [1]. Beer's law is obeyed over the range 3.3–98.6 µg nitrite-nitrogen per 20 mL final volume, with a sensitivity index of 0.0033 µg cm⁻² and relative standard deviation of 0.2–4.0% depending on concentration [2]. For context, the standard Griess reagent employing sulfanilic acid and N-(1-naphthyl)ethylenediamine (NED) yields a characteristic absorption at 540–548 nm with reported molar absorptivity values of approximately 36,900–38,000 L mol⁻¹ cm⁻¹ [3]. While the standard Griess-NED system shows ~20–25% higher molar absorptivity, the naphthionic acid/1-naphthol method generates a water-soluble purple azo dye that does not require the use of NED, a compound with higher cost and toxicity concerns, and the coupling reaction proceeds rapidly without temperature control [4].

Nitrite analysis Water quality monitoring Spectrophotometric reagent

Bathochromic Shift Advantage in Azo Acid Dyes: Naphthionic Acid-Based Dyes Exhibit More Red-Shifted Absorption

In a comparative study of five azo acid dyes synthesized with different diazotized aromatic amine sulfonic acids coupled to the same 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione core, dyes derived from naphthionic acid (4-amino-1-naphthalenesulfonic acid) and H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) were found to be consistently more red-shifted in their absorption maxima compared to dyes made with other aminonaphthalenesulfonic acid isomers [1]. The dyes showed absorption in the 380–550 nm range, and the naphthionic acid-based dyes produced crimson shades on nylon, silk, and wool with good fastness properties [2]. The experimental red shift was corroborated by Time-Dependent Density Functional Theory (TD-DFT) calculations of vertical excitation energies, confirming that the 1,4-substitution pattern of naphthionic acid extends the conjugated π-system more effectively than alternative positional isomers, leading to lower HOMO–LUMO gaps [3]. This bathochromic shift is structurally driven by the para-like relationship of the electron-donating amino group and the electron-withdrawing sulfonic acid group in naphthionic acid, which enhances intramolecular charge-transfer character in the resulting azo chromophore [4].

Azo dye design Color chemistry Tinctorial properties

Validated Industrial Synthesis: Solvent-Bake Process Delivers 89.1% Yield at 87.5% Purity

The European Patent EP 0214544 B1 describes an optimized process for the preparation of naphthionic acid by sulfonation of 1-aminonaphthalene, achieving a yield of 89.1% of theory with an isolated purity of 87.5% (p-naphthionic acid content) [1]. The traditional solvent-bake process using 1-naphthylamine hydrogen sulfate in inert organic solvent at controlled temperature (180–200 °C) is reported to deliver naphthionic acid in high yield and good purity, although it requires precise temperature control and solvent management to avoid byproduct formation (notably 1-aminonaphthalene-2,4-disulfonic acid and isomeric sulfonic acids) . Commercial suppliers typically offer naphthionic acid at ≥98% purity (HPLC) with water content of 3.0–5.0% (for the hemi-hydrate form) and specifications for residual 1-naphthylamine (typically <20 ppm) . This well-characterized manufacturing route with documented yield and purity data provides procurement confidence in supply chain consistency, which is less established for less common isomers such as 1,6-Cleve's acid or Bronner acid, where commercial production volumes and quality documentation are more limited [2].

Chemical process development Scale-up Supply chain qualification

Procurement-Driven Application Scenarios Where Naphthionic Acid (CAS 90459-10-2) Delivers Verifiable Differentiation


Synthesis of Red and Crimson Monoazo Dyes (Acid Red 88, Rocceline, and Congo Red Class)

The documented bathochromic shift of naphthionic acid-based azo dyes relative to other aminonaphthalenesulfonic acid isomers [1] makes this compound the preferred diazo component when the target dye requires absorption in the red-to-crimson region (λ_max ~500–550 nm). For Acid Red 88 (C.I. 15620), naphthionic acid is diazotized and coupled with β-naphthol to produce the characteristic scarlet shade that defines this dye class [2]. The intermediate pKa (2.81) permits efficient diazotization at pH 1–3, while the low free-acid solubility enables clean isolation of the final dye by acid precipitation. Procurement specification should require purity ≥97% (HPLC) and residual 1-naphthylamine <20 ppm to meet food-contact regulations where applicable.

Spectrophotometric Nitrite Determination in Environmental Water Monitoring

The naphthionic acid/1-naphthol spectrophotometric method, characterized by a molar absorptivity of 30.5 × 10³ L mol⁻¹ cm⁻¹ at 530 nm and a working range of 3.3–98.6 µg nitrite-nitrogen per 20 mL [3], is suitable for laboratories seeking a nitrite detection reagent that avoids the use of N-(1-naphthyl)ethylenediamine (NED), a compound subject to stricter regulatory controls. The method requires no temperature control and generates a stable water-soluble purple azo dye, making it field-deployable. For this application, the sodium salt form (CAS 130-13-2, solubility 188 g/L) is recommended to facilitate preparation of homogeneous reagent solutions at known concentrations.

Precursor for 1-Hydroxynaphthalene-4-Sulfonic Acid (NW Acid) via Bucherer Reaction

Naphthionic acid serves as the direct precursor to 1-hydroxynaphthalene-4-sulfonic acid (NW acid, Nevile-Winther acid) through a reverse-Bucherer reaction by prolonged heating with 50% sodium hydroxide . NW acid is a critical coupling component for azo dyes requiring a naphthol-based reactive site at the 4-position. The 1,4-substitution pattern of naphthionic acid is uniquely suited for this transformation; isomers with different substitution patterns (e.g., 1,5- or 1,6-) yield different hydroxynaphthalenesulfonic acid products that cannot substitute in dye formulations designed for NW acid. The sodium salt form is recommended for this application to ensure complete solubility in the alkaline reaction medium.

Non-Toxic Hemostatic Agent Formulation (Sodium Naphthionate)

Sodium naphthionate (the sodium salt of naphthionic acid) has documented use as a non-toxic hemostatic agent . Its high water solubility (188 g/L), near-neutral solution pH (6.8–7.0 at 10 g/L), and well-characterized metabolic profile as the principal metabolite of the food dye Amaranth (FD&C Red No. 2) [4] support its use in biomedical formulations where systemic absorption and clearance pathways are understood. For hemostatic applications, procurement should specify pharmaceutical-grade sodium naphthionate with heavy metal content <50 ppm and residual β-naphthylamine <20 ppm.

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